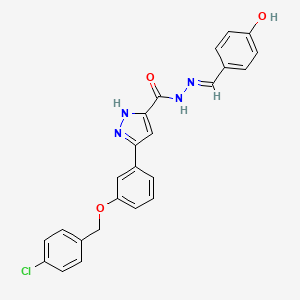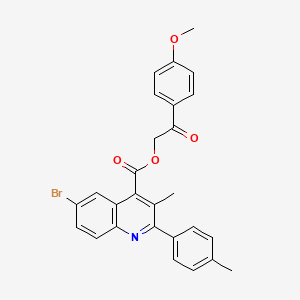
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene-3,5,9-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,10,14-Phytatetraene-3,5,9-triol is a natural product derived from plant sources. It has the molecular formula C20H34O3 and a molecular weight of 322.48 g/mol . This compound is known for its unique structure, which includes multiple double bonds and hydroxyl groups, making it an interesting subject for various scientific studies.
Analyse Des Réactions Chimiques
1,6,10,14-Phytatetraene-3,5,9-triol undergoes various chemical reactions due to its multiple double bonds and hydroxyl groups. Common types of reactions include:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,6,10,14-Phytatetraene-3,5,9-triol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polyunsaturated alcohols.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of natural product-based nutraceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 1,6,10,14-Phytatetraene-3,5,9-triol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups in its structure can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from damage .
Comparaison Avec Des Composés Similaires
1,6,10,14-Phytatetraene-3,5,9-triol can be compared with other similar compounds such as:
1,6,10,14-Hexadecatetraene-3,5,9-triol: Similar structure but with different chain length and degree of unsaturation.
3,5,7-Trihydroxy-p-menth-1-en-6-one: Contains multiple hydroxyl groups but differs in the core structure.
4′,5,7-Trihydroxy-3,6-dimethoxyflavone: A flavonoid with hydroxyl groups and methoxy groups.
The uniqueness of 1,6,10,14-Phytatetraene-3,5,9-triol lies in its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraene-3,5,9-triol |
InChI |
InChI=1S/C20H34O3/c1-7-20(6,23)14-19(22)13-17(5)12-18(21)11-16(4)10-8-9-15(2)3/h7,9,11,13,18-19,21-23H,1,8,10,12,14H2,2-6H3/b16-11+,17-13+ |
Clé InChI |
ORFNMFQBYRQSRP-IUBLYSDUSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C(C/C(=C/C(CC(C)(C=C)O)O)/C)O)/C)C |
SMILES canonique |
CC(=CCCC(=CC(CC(=CC(CC(C)(C=C)O)O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043249.png)
![Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043281.png)

